(2R)-2-hydroxypentanedioic acid

描述

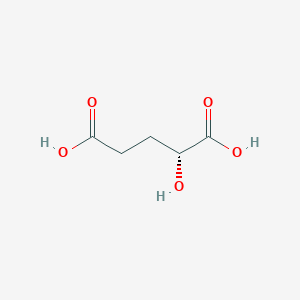

D-α-羟基戊二酸: 是一种有机化合物,属于α-羟基酸类。它是戊二酸的衍生物,其特征在于α-碳上连接着一个羟基。

准备方法

合成路线及反应条件: D-α-羟基戊二酸可以通过羟基酸-酮酸转氢酶的作用,从2-酮戊二酸合成。 该酶催化2-酮戊二酸还原为D-α-羟基戊二酸 。 另一种方法涉及使用异柠檬酸脱氢酶突变体,将α-酮戊二酸转化为D-α-羟基戊二酸 .

工业生产方法: 在工业环境中,D-α-羟基戊二酸是通过涉及基因工程微生物的生物技术过程生产的。 这些微生物被设计为过度表达必要的酶,如羟基酸-酮酸转氢酶,以促进2-酮戊二酸转化为D-α-羟基戊二酸 .

化学反应分析

反应类型: D-α-羟基戊二酸经历各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

主要形成的产物:

氧化: α-酮戊二酸

还原: 戊二酸

取代: 各种取代的戊二酸衍生物

科学研究应用

Chemical Applications

1.1 Organic Synthesis

(2R)-2-hydroxypentanedioic acid serves as a crucial reagent in organic synthesis. Its chiral nature allows for the preparation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals. The compound is utilized in the synthesis of α-hydroxy acids and other chiral intermediates that are pivotal in drug development .

1.2 Biodegradable Polymers

In industrial applications, this compound is employed as a precursor for producing biodegradable polymers. These materials are increasingly important in addressing environmental concerns associated with plastic waste.

Biological Applications

2.1 Metabolic Research

this compound is studied for its role in metabolic pathways, particularly in conditions such as D-2-hydroxyglutaric aciduria, a metabolic disorder characterized by the accumulation of this compound in the body. It acts as a biomarker for diagnosing metabolic disorders and provides insights into metabolic dysfunctions .

2.2 Cancer Research

The compound has garnered attention in cancer research due to its association with specific mutations in isocitrate dehydrogenase (IDH) that lead to elevated levels of (2R)-2-hydroxyglutaric acid in tumors, particularly gliomas and acute myeloid leukemia. These mutations result in the production of (2R)-hydroxyglutarate, which acts as an oncometabolite, influencing epigenetic modifications and promoting tumorigenesis .

Case Study: Gliomas

A study highlighted that patients with IDH mutations exhibited significantly elevated plasma levels of (2R)-hydroxyglutarate compared to wild-type patients. This elevation correlates with specific epigenetic changes that facilitate cancer progression .

Toxicological Insights

While (2R)-2-hydroxyglutaric acid has beneficial applications, it also poses certain health risks when accumulated at high levels. Chronic exposure can lead to neurodegenerative conditions due to its structural similarity to glutamate, stimulating NMDA receptors and causing excitotoxicity .

Health Effects

Symptoms associated with excessive levels include macrocephaly, cardiomyopathy, and cognitive impairments, highlighting the importance of monitoring this metabolite in clinical settings .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Chemistry | Organic synthesis | Preparation of chiral compounds for pharmaceuticals |

| Industry | Biodegradable polymers | Addresses environmental concerns related to plastic waste |

| Biology | Metabolic research | Biomarker for diagnosing metabolic disorders |

| Medicine | Cancer research | Understanding tumorigenesis related to IDH mutations |

| Toxicology | Monitoring health effects | Preventing neurodegenerative conditions associated with high metabolite levels |

作用机制

D-α-羟基戊二酸主要通过抑制α-酮戊二酸依赖性双加氧酶发挥作用。 这些酶参与各种细胞过程,包括DNA和组蛋白去甲基化 。 通过抑制这些酶,D-α-羟基戊二酸可以改变基因表达和细胞代谢,从而导致各种生理效应 .

相似化合物的比较

类似化合物:

L-α-羟基戊二酸: 羟基戊二酸的另一种对映异构体,也参与代谢途径,并对α-酮戊二酸依赖性酶具有类似的抑制作用.

α-酮戊二酸: 柠檬酸循环中的关键中间体,可以通过酶促反应转化为D-α-羟基戊二酸.

独特性: D-α-羟基戊二酸因其对α-酮戊二酸依赖性双加氧酶的特定抑制作用及其在某些代谢紊乱和癌症中的作用而独一无二。 它调节基因表达和细胞代谢的能力使其成为研究和工业应用中的宝贵化合物 .

生物活性

(2R)-2-hydroxypentanedioic acid, also known as D-α-hydroxyglutaric acid or (R)-2-hydroxyglutarate, is a significant compound in metabolic pathways and has garnered attention due to its biological activities. This article explores its biological properties, mechanisms of action, and implications in health and disease, particularly focusing on its role as an oncometabolite.

- Chemical Name: this compound

- Molecular Formula: CHO

- Molecular Weight: 176.11 g/mol

This compound is primarily recognized for its role as an oncometabolite , particularly in cancers associated with mutations in isocitrate dehydrogenase (IDH1 and IDH2). It acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, which include histone demethylases and members of the ten-eleven translocation (TET) family. This inhibition leads to significant alterations in gene expression and epigenetic modifications, promoting tumorigenesis through:

- Inhibition of KDMs: It inhibits various lysine demethylases, leading to the accumulation of methylated histones and altered transcriptional profiles .

- Activation of NF-κB Pathway: It activates the NF-κB signaling pathway, which is crucial for cell survival and proliferation .

- Increased Reactive Oxygen Species (ROS): The compound has been shown to elevate ROS levels, contributing to oxidative stress and cellular damage .

1. Oncogenic Properties

This compound's role as an oncometabolite is underscored by its association with several malignancies. Elevated levels are found in gliomas with IDH mutations, where it contributes to the malignant transformation of cells by altering metabolic pathways and promoting genetic instability .

2. Neurological Implications

The accumulation of this compound is linked to neurometabolic disorders such as D-2-hydroxyglutaric aciduria. Symptoms include macrocephaly, seizures, and cognitive impairments due to its neurotoxic effects. This condition arises from deficiencies in the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH), leading to toxic accumulation .

3. Potential Therapeutic Applications

Research indicates that targeting pathways affected by this compound may offer therapeutic avenues for treating IDH-mutant cancers. Inhibitors that can modulate its effects on α-ketoglutarate-dependent enzymes are under investigation .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Oncometabolite | Inhibits α-ketoglutarate-dependent dioxygenases | Tumor growth promotion |

| NF-κB Activation | Activates NF-κB signaling pathway | Cell survival and proliferation |

| ROS Production | Increases oxidative stress | Cellular damage and apoptosis |

| Neurological Toxicity | Accumulates in neurometabolic disorders | Cognitive impairments and seizures |

Case Studies

Case Study 1: D-2-Hydroxyglutaric Aciduria

A study involving three female patients revealed variable phenotypes associated with elevated levels of this compound. Symptoms included mental retardation and seizures, highlighting the compound's neurotoxic potential .

Case Study 2: Glioma Patients

In glioma patients with IDH mutations, elevated levels of this compound were correlated with poor prognosis. The compound's ability to inhibit KDMs was linked to increased tumor aggressiveness and resistance to therapy .

Research Findings

Recent studies have focused on the dual role of this compound as both a biomarker for certain cancers and a target for therapeutic interventions. Its inhibition of critical metabolic pathways positions it as a significant player in cancer biology, necessitating further exploration into its mechanisms and potential applications in clinical settings.

属性

IUPAC Name |

(2R)-2-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXBTNAVRSUOJR-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897218 | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13095-47-1 | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyglutaric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYGLUTARIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9UK2G8Y79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。